molecular formula C9H20S B2777767 tert-Nonyl mercaptan CAS No. 25360-10-5; 67952-62-9

tert-Nonyl mercaptan

Cat. No.: B2777767
CAS No.: 25360-10-5; 67952-62-9
M. Wt: 160.32
InChI Key: GIHYOCFYKBPKKF-UHFFFAOYSA-N
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Description

tert-Nonyl mercaptan is an organic compound with the molecular formula C9H20S. It is a thiol, which means it contains a sulfur-hydrogen (–SH) group attached to a carbon atom. This compound is known for its distinct odor and is used in various chemical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Nonyl mercaptan typically involves the reaction of 2,2,4,4-Tetramethylpentane with a thiolating agent. One common method is the reaction of 2,2,4,4-Tetramethylpentane with hydrogen sulfide (H2S) in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired thiol compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors and high-throughput screening to optimize reaction conditions. The use of specialized equipment and catalysts can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

tert-Nonyl mercaptan undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like alkyl halides and bases are often employed in substitution reactions.

Major Products Formed

    Oxidation: Disulfides and sulfonic acids.

    Reduction: Corresponding hydrocarbons.

    Substitution: Various substituted thiol derivatives.

Scientific Research Applications

tert-Nonyl mercaptan has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with proteins and enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Nonyl mercaptan involves its interaction with various molecular targets. The thiol group can form covalent bonds with metal ions and other electrophilic species, leading to the formation of stable complexes. These interactions can affect the activity of enzymes and proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2,2,4,4-Tetramethylpentane: A hydrocarbon with a similar structure but lacking the thiol group.

    2,2,4-Trimethylpentane: Another hydrocarbon with a slightly different structure.

    2,2,4,4-Tetramethylpentane-1-ol: An alcohol derivative with a hydroxyl group instead of a thiol group.

Uniqueness

tert-Nonyl mercaptan is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and properties. This makes it valuable in various chemical and industrial applications where thiol functionality is required.

Properties

CAS No.

25360-10-5; 67952-62-9

Molecular Formula

C9H20S

Molecular Weight

160.32

IUPAC Name

2,2,4,4-tetramethylpentane-1-thiol

InChI

InChI=1S/C9H20S/c1-8(2,3)6-9(4,5)7-10/h10H,6-7H2,1-5H3

InChI Key

GIHYOCFYKBPKKF-UHFFFAOYSA-N

SMILES

CC(C)(C)CC(C)(C)CS

solubility

not available

Origin of Product

United States

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